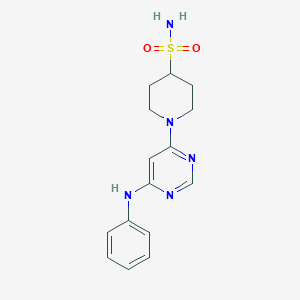![molecular formula C13H17NO2 B7436141 N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide, also known as DEA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. DEA is a derivative of coumarin, a natural substance found in many plants and used in traditional medicine for centuries.
科学的研究の応用
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and oncology. In neurology, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have antiarrhythmic effects and to protect against myocardial ischemia-reperfusion injury. In oncology, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have anticancer effects against various types of cancer cells, including breast, lung, and colon cancer cells.
作用機序
The mechanism of action of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antiapoptotic, and antiproliferative effects. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has also been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to inhibit apoptosis and to promote cell survival in various cell types. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has also been shown to inhibit cell proliferation and to induce cell cycle arrest in cancer cells.
実験室実験の利点と制限
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
将来の方向性
Future research on N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide could focus on several areas, including the optimization of its synthesis method, the identification of its molecular targets, and the elucidation of its mechanism of action. Further studies could also explore the potential therapeutic applications of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, future research could investigate the potential of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide involves the reaction of 3,4-dihydrocoumarin with ethylamine and acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
IUPAC Name |
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(14-10(2)15)11-5-6-13-12(8-11)4-3-7-16-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJKEAVKPSPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)
![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)
